Murrayanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Murrayanine can be synthesized through a regioselective Buchwald coupling of methyl 4-bromo-3-methoxybenzoate with aniline, followed by oxidative coupling and cyclization of the phenyl and aryl rings . Another method involves the Pd0-catalyzed insertion of a properly substituted diarylamine derivative .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from Murraya koenigii. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions: Murrayanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various carbazole derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Murrayanine exerts its effects primarily through the inhibition of the RANK/RANKL signaling pathway, which is highly active in breast cancer tissues and cells . By inhibiting this pathway, this compound induces apoptosis and inhibits the migration, invasion, and epithelial to mesenchymal transition of cancer cells . Additionally, this compound induces cell cycle arrest and oxidative stress in lung adenocarcinoma cells .
Comparison with Similar Compounds
Murrayanine is unique among carbazole alkaloids due to its potent anticancer properties. Similar compounds include:
Mahanimbine: Another carbazole alkaloid from Murraya koenigii with antioxidant and anticancer activities.
Curryanine: Exhibits similar biological activities but with different molecular targets.
Kurryam: Known for its antioxidant properties.
This compound stands out due to its specific mechanism of action involving the RANK/RANKL pathway, making it a promising lead molecule for cancer therapy .
Biological Activity
Murrayanine, a compound derived from the leaves of Murraya koenigii (curry leaf tree), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.
This compound is classified as a carbazole alkaloid, characterized by its unique heterocyclic structure. Its chemical formula is , and it exhibits various pharmacological properties that contribute to its therapeutic potential.
Anti-Cancer Activity
Research has demonstrated that this compound exhibits potent anti-cancer effects, particularly against lung cancer cells. A study conducted on A549 adenocarcinoma cells revealed the following findings:
- Cell Cycle Arrest : this compound induced significant G2/M phase cell cycle arrest. The percentage of cells in the G2/M phase increased from 5.27% in control cells to 33.17% at a concentration of 36 μM this compound .
- Apoptosis Induction : Treatment with this compound resulted in increased apoptosis, evidenced by elevated levels of cleaved caspase-3 and caspase-9, along with a higher Bax/Bcl-2 ratio .
- Inhibition of Cell Migration : this compound significantly inhibited the invasion of A549 cells by 27% compared to control cells at 36 μM concentration .
- Oxidative Stress : The compound increased reactive oxygen species (ROS) levels and disrupted mitochondrial membrane potential, leading to apoptotic cell death .
Anti-Inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. In vitro studies indicated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . Key findings include:
- Reduction of Nitric Oxide (NO) : this compound decreased NO production in LPS-stimulated cells.
- Inhibition of iNOS and COX-2 Expression : The compound downregulated the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
- NF-kB Pathway Suppression : this compound inhibited the phosphorylation of IκB and repressed NF-kB activity, further contributing to its anti-inflammatory effects .
Antioxidant Properties
This compound has been identified as a potential antioxidant agent. Its ability to scavenge free radicals and reduce oxidative stress may play a crucial role in mitigating cellular damage associated with various diseases. The compound's antioxidant activity is linked to its structural features, which allow it to stabilize free radicals effectively.
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory effects, this compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against mycobacterial and fungal infections, suggesting its potential as a therapeutic agent in infectious diseases .
Summary Table of Biological Activities
Case Studies
- Lung Cancer Study : In vitro experiments on A549 adenocarcinoma cells demonstrated that this compound could be a promising candidate for lung cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation .
- Inflammation Model : In a murine model of systemic inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved survival rates in LPS-challenged mice, highlighting its therapeutic potential in inflammatory conditions .
Properties
IUPAC Name |
1-methoxy-9H-carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-7-9(8-16)6-11-10-4-2-3-5-12(10)15-14(11)13/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZQNAJETXQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222627 | |
Record name | 9H-Carbazole-3-carboxaldehyde, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Murrayanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
723-97-7 | |
Record name | Murrayanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-9H-carbazole-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Murrayanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole-3-carboxaldehyde, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHOXY-9H-CARBAZOLE-3-CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NIN8IA768 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Murrayanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C | |
Record name | Murrayanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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